molecular formula C9H7IN2S B1268563 4-(4-Iodophenyl)-1,3-thiazol-2-amine CAS No. 31699-14-6

4-(4-Iodophenyl)-1,3-thiazol-2-amine

Cat. No. B1268563
CAS RN: 31699-14-6
M. Wt: 302.14 g/mol
InChI Key: CBCNLOOXYGEQQZ-UHFFFAOYSA-N
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Description

“4-(4-Iodophenyl)-1,3-thiazol-2-amine” is a compound that contains an iodine atom attached to a phenyl group, which is further attached to a thiazole ring with an amine group . This structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 4-iodophenyl derivative with a 1,3-thiazol-2-amine . The exact conditions would depend on the specific reagents used .


Molecular Structure Analysis

The molecular structure of “4-(4-Iodophenyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a phenyl ring via an amine group . The phenyl ring would have an iodine atom attached to it .


Chemical Reactions Analysis

As a compound containing both an amine group and an iodophenyl group, “4-(4-Iodophenyl)-1,3-thiazol-2-amine” could potentially participate in a variety of chemical reactions . The iodine atom could act as a leaving group in nucleophilic substitution reactions, while the amine could act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Iodophenyl)-1,3-thiazol-2-amine” would be influenced by its molecular structure . For example, the presence of the iodine atom could increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Here’s a brief summary of the application:

  • Summary of the Application : INT is used as an indicator of prior respiratory activity in aquatic bacteria. It is a tetrazolium salt that is reduced in the presence of active respiration .
  • Methods of Application or Experimental Procedures : The method involves adding INT to a sample of aquatic bacteria and observing the reduction of INT to formazan, which indicates respiratory activity. However, it’s important to note that INT is toxic to prokaryotes on time scales of less than 1 hour, which can affect the interpretation of the results .
  • Results or Outcomes : The study found that the amount of reduced INT showed a strong correlation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .
  • Organic Synthesis : It is used as a building block in the synthesis of organic compounds .
  • Pharmaceuticals : It can be utilized in the manufacturing of pharmaceuticals and drug intermediates .
  • Chemical Research : This compound is highly valued in chemical research and analysis due to its unique properties .
  • Material Science : The compound can be incorporated into materials research and development processes .
  • Biotechnology : It has applications in biotechnology research and development .
  • Agrochemicals : It can be used in the formulation of agrochemicals and pesticides .
  • Fine Chemicals : 4-Iodophenyl isocyanate is employed in the production of fine chemicals .
  • Phytochemistry : It is used in the study of plant compounds and natural products .
  • Organic Synthesis : It is used as a building block in the synthesis of organic compounds .
  • Pharmaceuticals : It can be utilized in the manufacturing of pharmaceuticals and drug intermediates .
  • Chemical Research : This compound is highly valued in chemical research and analysis due to its unique properties .
  • Material Science : The compound can be incorporated into materials research and development processes .
  • Biotechnology : It has applications in biotechnology research and development .
  • Agrochemicals : It can be used in the formulation of agrochemicals and pesticides .
  • Fine Chemicals : 4-Iodophenyl isocyanate is employed in the production of fine chemicals .
  • Phytochemistry : It is used in the study of plant compounds and natural products .

Safety And Hazards

The safety and hazards associated with “4-(4-Iodophenyl)-1,3-thiazol-2-amine” would depend on its specific properties . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “4-(4-Iodophenyl)-1,3-thiazol-2-amine” could include further studies on its synthesis, properties, and potential applications . It could also be interesting to investigate its behavior in various chemical reactions .

properties

IUPAC Name

4-(4-iodophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCNLOOXYGEQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356661
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenyl)-1,3-thiazol-2-amine

CAS RN

31699-14-6
Record name 4-(4-iodophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31699-14-6
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